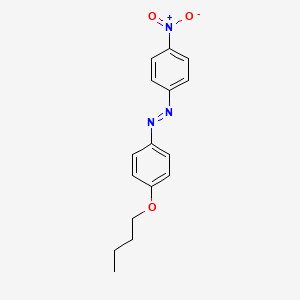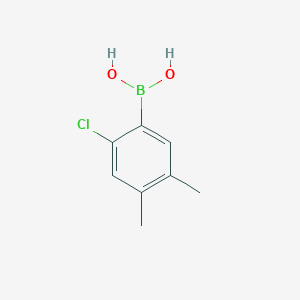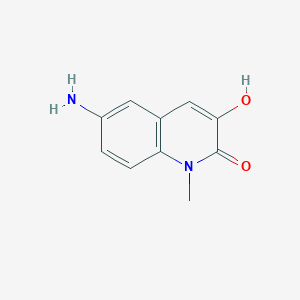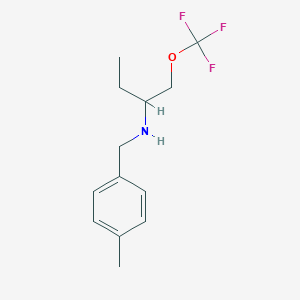
(E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(4-butoxyphenyl)(4-nitrophenyl)diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a butoxy group attached to one phenyl ring and a nitro group attached to the other. Azobenzenes are known for their photochromic properties, meaning they can change color upon exposure to light, making them useful in various applications such as dyes, molecular switches, and optical data storage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-butoxyphenyl)(4-nitrophenyl)diazene typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with 4-butoxyaniline. The reaction conditions generally include:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-butoxyaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form (E)-(4-butoxyphenyl)(4-nitrophenyl)diazene.
Industrial Production Methods
While specific industrial production methods for (E)-(4-butoxyphenyl)(4-nitrophenyl)diazene are not well-documented, the general principles of large-scale azobenzene synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(4-butoxyphenyl)(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The diazene group can be reduced to form hydrazine derivatives.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: 4-aminoaniline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azobenzenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-(4-butoxyphenyl)(4-nitrophenyl)diazene has several scientific research applications:
Chemistry: Used as a photochromic dye in studies of molecular switches and light-responsive materials.
Biology: Investigated for its potential use in photo-controlled drug delivery systems.
Medicine: Explored for its ability to act as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of optical data storage devices and light-sensitive coatings.
Mecanismo De Acción
The mechanism of action of (E)-(4-butoxyphenyl)(4-nitrophenyl)diazene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the N=N double bond. This change in configuration alters the compound’s electronic structure and, consequently, its color. The molecular targets and pathways involved in this process include the absorption of photons by the diazene group, leading to a change in the spatial arrangement of the attached phenyl rings.
Comparación Con Compuestos Similares
Similar Compounds
(E)-(4-methoxyphenyl)(4-nitrophenyl)diazene: Similar structure but with a methoxy group instead of a butoxy group.
(E)-(4-ethoxyphenyl)(4-nitrophenyl)diazene: Similar structure but with an ethoxy group instead of a butoxy group.
(E)-(4-butoxyphenyl)(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-(4-butoxyphenyl)(4-nitrophenyl)diazene is unique due to its specific combination of butoxy and nitro substituents, which influence its photochromic properties and reactivity. The butoxy group provides increased solubility in organic solvents, while the nitro group enhances the compound’s electron-withdrawing capability, affecting its overall electronic properties and stability.
Propiedades
Número CAS |
145429-88-5 |
|---|---|
Fórmula molecular |
C16H17N3O3 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
(4-butoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C16H17N3O3/c1-2-3-12-22-16-10-6-14(7-11-16)18-17-13-4-8-15(9-5-13)19(20)21/h4-11H,2-3,12H2,1H3 |
Clave InChI |
LZFXYBCFWJYLGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11758672.png)
![9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758673.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758678.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)
![[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B11758696.png)
![4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid](/img/structure/B11758699.png)


![tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11758707.png)



![2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B11758750.png)
